

H3B-120 Formulation for In Vivo Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	H3B-120	
Cat. No.:	B15615361	Get Quote

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Introduction

H3B-120 is a potent and highly selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[1][2] CPS1 is overexpressed in various cancers and plays a crucial role in supplying carbamoyl phosphate for pyrimidine biosynthesis, a pathway essential for tumor cell proliferation.[1][2] By inhibiting CPS1, H3B-120 disrupts pyrimidine synthesis and demonstrates anti-tumor activity, making it a promising therapeutic candidate for cancers dependent on this metabolic pathway.[1]

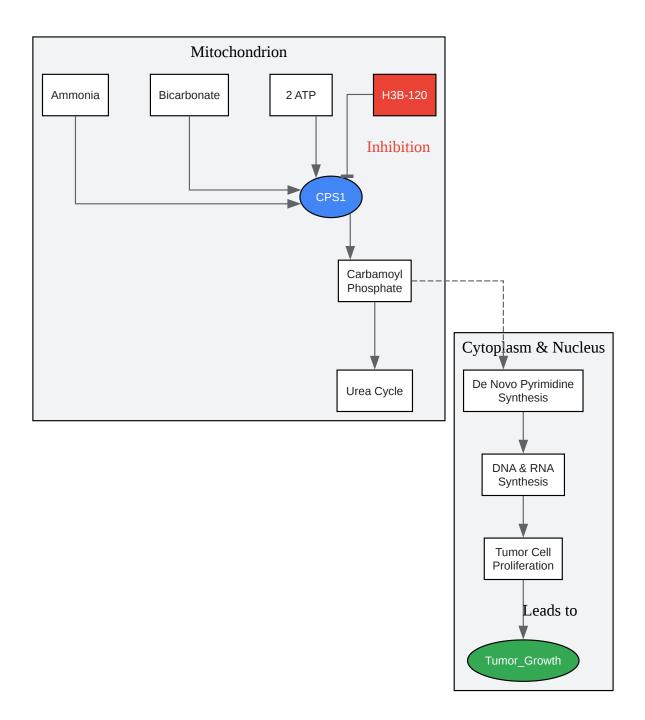
These application notes provide detailed protocols for the formulation and in vivo administration of **H3B-120** in preclinical mouse models of cancer. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

H3B-120 binds to a novel allosteric pocket on CPS1, leading to the inhibition of its enzymatic activity.[1] This prevents the conversion of ammonia and bicarbonate into carbamoyl phosphate, a critical step for both the urea cycle and de novo pyrimidine synthesis. The selectivity of **H3B-120** for CPS1 over the related enzyme CPS2, which is essential for pyrimidine synthesis in most normal tissues, provides a therapeutic window for targeting cancer cells that are highly dependent on CPS1.



Signaling Pathway



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Caption: Mechanism of action of H3B-120 in cancer cells.

Data Presentation

In Vitro Activity of H3B-120

Parameter	Value	Reference
Target	Carbamoyl Phosphate Synthetase 1 (CPS1)	[1][2]
IC50	1.5 μΜ	[1]
Ki	1.4 μΜ	[1]
Selectivity	No inhibition of CPS2	[1]

Note: This table represents a summary of publicly available in vitro data. Specific in vivo efficacy data from peer-reviewed publications was not available in a tabular format in the searched resources. Researchers should consult the primary literature for detailed in vivo study results.

Experimental Protocols Formulation of H3B-120 for Oral Gavage

This protocol describes the preparation of **H3B-120** for oral administration in mice. Due to its limited aqueous solubility, **H3B-120** requires a specific vehicle for effective delivery.

Materials:

- H3B-120 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Saline (sterile 0.9% sodium chloride)



- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and gavage needles

Recommended Vehicle Composition:

Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

Procedure:

- Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg). Prepare a slight excess to account for potential losses.
- Dissolve H3B-120 in DMSO: Weigh the required amount of H3B-120 powder and place it in a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10% final concentration. Vortex thoroughly until the compound is completely dissolved.
- Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
- Add Tween-80: Add the calculated volume of Tween-80 and vortex to ensure complete mixing.
- Add Saline: Slowly add the required volume of sterile saline to the mixture while vortexing.
 The final formulation should be a clear solution.
- Storage: Use the formulation immediately after preparation. If short-term storage is necessary, keep it at 4°C and protected from light. Before administration, bring the



formulation to room temperature and vortex to ensure homogeneity.

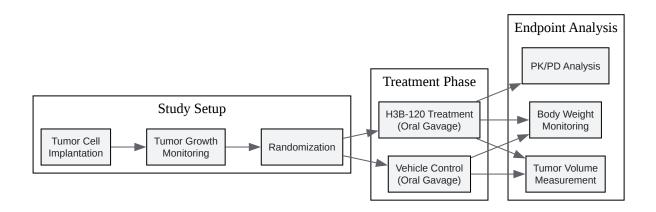
In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **H3B-120** in a subcutaneous xenograft mouse model.

Animal Model:

- Female athymic nude mice (nu/nu), 6-8 weeks old.
- Tumor cell line with known CPS1 overexpression (e.g., specific lung or liver cancer cell lines).

Experimental Workflow:



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Caption: Experimental workflow for an in vivo efficacy study.

Procedure:

• Tumor Cell Implantation: Subcutaneously inject the selected tumor cells (e.g., 5×10^6 cells in 100 μ L of a 1:1 mixture of media and Matrigel) into the flank of each mouse.



- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Treatment Administration:
 - Vehicle Control Group: Administer the vehicle solution orally via gavage at the same volume and schedule as the treatment group.
 - H3B-120 Treatment Group: Administer the formulated H3B-120 orally via gavage. A typical starting dose might be in the range of 25-100 mg/kg, administered once or twice daily. The optimal dose and schedule should be determined in preliminary tolerability studies.
- Monitoring:
 - Continue to measure tumor volume and body weight every 2-3 days throughout the study.
 - Observe the animals daily for any signs of toxicity.
- Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
- Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis (Optional Satellite Groups):
 - PK Analysis: At specified time points after the final dose, collect blood samples to determine the plasma concentration of H3B-120 using LC-MS/MS.
 - PD Analysis: Collect tumor tissue at the end of the study to assess target engagement.
 This can be done by measuring the levels of downstream metabolites of the pyrimidine synthesis pathway or by using other relevant biomarkers.

Safety Precautions

H3B-120 is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data



Sheet (MSDS) for complete safety information. All animal procedures must be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

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References

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